N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Beschreibung
N-(2,4-Dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline-derived acetamide featuring a 2,4-dimethoxyphenyl substituent on the acetamide nitrogen and a methyl group on the triazoloquinoxaline core. Key structural features include:
- 2,4-Dimethoxyphenyl group: Electron-donating methoxy substituents at positions 2 and 4, likely enhancing solubility and modulating electronic effects compared to electron-withdrawing groups like chloro .
- Methyl group at position 1: A small alkyl substituent influencing steric and electronic properties of the triazoloquinoxaline moiety .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-22-23-19-20(27)24(15-6-4-5-7-16(15)25(12)19)11-18(26)21-14-9-8-13(28-2)10-17(14)29-3/h4-10H,11H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLFDKISDMDFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H19N5O4
- Molecular Weight : 393.4 g/mol
- CAS Number : 1260934-38-0
The compound features a complex structure that includes a triazole and quinoxaline moiety, which are known for their diverse biological activities.
Research indicates that compounds containing the triazoloquinoxaline framework exhibit multiple mechanisms of action:
- Adenosine Receptor Antagonism : Similar compounds have been shown to act as potent antagonists at adenosine A1 and A2 receptors. For instance, studies on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines reveal that they can inhibit the binding of tritiated CHA (N6-cyclohexyladenosine), demonstrating their potential as adenosine receptor modulators .
- Antidepressant Activity : The triazoloquinoxaline derivatives have been associated with reduced immobility in behavioral despair models in rats, suggesting rapid-onset antidepressant properties. These effects are likely mediated through their interaction with neurotransmitter systems influenced by adenosine receptors .
- Anticancer Properties : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar scaffolds have shown efficacy against colon carcinoma and breast cancer cell lines with IC50 values indicating significant potency .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Efficacy : In a study evaluating the behavioral effects of various triazoloquinoxaline derivatives, one compound demonstrated significant reductions in immobility times compared to control groups in forced swim tests. This suggests a rapid onset of antidepressant-like effects which could be beneficial for treating depression with acute onset symptoms.
- Cytotoxicity Against Cancer : In vitro studies on derivatives of the triazoloquinoxaline series showed promising results against cancer cell lines such as HCT-116 and T47D. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and triazoloquinoxaline core significantly alter molecular weight, solubility, and reactivity:
Key Observations :
- Methoxy vs. Chloro : The target’s 2,4-dimethoxyphenyl group improves aqueous solubility compared to chloro analogs, which are more lipophilic and prone to halogen bonding .
- Alkyl Substituents: Methyl (target) vs.
Characterization
- NMR : Methoxy protons in the target compound would show distinct singlets at ~3.8 ppm (OCH₃), differing from chloro analogs’ aromatic proton splitting patterns (e.g., para-Cl in causes deshielding of adjacent protons) .
- HRMS : Molecular ion peaks would confirm the target’s formula (C₂₁H₂₁N₅O₄, exact mass 415.16), distinguishing it from analogs like the 4-Cl derivative (C₁₈H₁₄ClN₅O₂, 367.08) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
